![molecular formula C12H18N2O B1305954 [4-(4-Methylpiperazin-1-yl)phenyl]methanol CAS No. 342405-34-9](/img/structure/B1305954.png)
[4-(4-Methylpiperazin-1-yl)phenyl]methanol
Overview
Description
“[4-(4-Methylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20N2O . It is also known by other synonyms such as “4-4-methylpiperazin-1-yl methyl phenyl methanol”, “4-4-methyl-1-piperazinyl methyl phenyl methanol”, and "4-4-methylpiperazinyl methyl phenyl methan-1-ol" .
Molecular Structure Analysis
The molecular structure of “[4-(4-Methylpiperazin-1-yl)phenyl]methanol” consists of a piperazine ring attached to a phenyl group . The molecular weight of the compound is 220.32 g/mol .Physical And Chemical Properties Analysis
“[4-(4-Methylpiperazin-1-yl)phenyl]methanol” has a molecular weight of 220.32 g/mol . The compound is described to have an almond nutty odor .Scientific Research Applications
Anti-inflammatory Applications
The compound has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of this compound can significantly reduce inflammation markers such as TNF-α and IL-1β . These findings suggest that it could be developed into a therapeutic agent for treating conditions characterized by inflammation.
Analgesic Potential
In addition to its anti-inflammatory properties, there is evidence that “[4-(4-Methylpiperazin-1-yl)phenyl]methanol” derivatives may possess analgesic effects. The compound has been shown to decrease pain responses in animal models, such as the acetic acid-induced abdominal writhing test and the formalin-induced pain test . This points to its potential use in pain management.
Antimicrobial Activity
Piperazine derivatives have been explored for their antimicrobial properties. Molecular docking studies suggest that certain derivatives can bind effectively to bacterial enzymes, potentially inhibiting bacterial growth . This application could be particularly valuable in developing new antibiotics.
Cancer Research
There is interest in the compound’s role in cancer research, particularly concerning the NF-κB pathway, which is involved in cell survival and proliferation. Inhibiting this pathway could lead to the development of novel cancer therapies . The compound’s derivatives could be used to study the inhibition of NF-κB, providing insights into cancer cell growth and apoptosis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicity of “[4-(4-Methylpiperazin-1-yl)phenyl]methanol” is crucial for its development as a drug. Studies have assessed its acute oral systemic toxicity and provided dosage information that could guide further research and clinical trials .
Safety And Hazards
properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,15H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAGHLIBKHFJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380124 | |
Record name | [4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
CAS RN |
342405-34-9 | |
Record name | [4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(4-methylpiperazin-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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